3-(Tributylstannyl)imidazo[1,2-A]pyrazine
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Overview
Description
3-(Tributylstannyl)imidazo[1,2-A]pyrazine is a chemical compound that belongs to the class of imidazo[1,2-A]pyrazines. These compounds are known for their versatile applications in organic synthesis and drug development. The presence of the tributylstannyl group in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tributylstannyl)imidazo[1,2-A]pyrazine typically involves the reaction of imidazo[1,2-A]pyrazine with a tributylstannyl reagent. One common method is the iodine-catalyzed synthesis, which involves a one-pot three-component condensation reaction. This reaction includes an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, leading to the formation of the imidazo[1,2-A]pyrazine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Tributylstannyl)imidazo[1,2-A]pyrazine can undergo various chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form different products.
Substitution: The tributylstannyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Coupling Reactions: The compound can participate in coupling reactions, such as Stille coupling, where the tributylstannyl group reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., iodine, bromine), organometallic reagents (e.g., Grignard reagents), and catalysts (e.g., palladium, copper). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-A]pyrazine derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(Tributylstannyl)imidazo[1,2-A]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential as a drug candidate due to its versatile chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Tributylstannyl)imidazo[1,2-A]pyrazine is not fully understood. its biological activities are thought to be mediated through interactions with specific molecular targets and pathways. For example, in anticancer research, it may interact with cellular proteins and enzymes involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-A]pyrimidine: Another similar compound with a pyrimidine ring, used in various synthetic and medicinal applications.
Uniqueness
3-(Tributylstannyl)imidazo[1,2-A]pyrazine is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and functionalization potential. This makes it a valuable compound for specific chemical reactions and applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
tributyl(imidazo[1,2-a]pyrazin-3-yl)stannane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N3.3C4H9.Sn/c1-3-9-4-2-8-6(9)5-7-1;3*1-3-4-2;/h1-3,5H;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAYCZCFMNUELS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C2N1C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3Sn |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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